Negamycin
CAS No.: 33404-78-3
Cat. No.: VC0536939
Molecular Formula: C9H20N4O4
Molecular Weight: 248.28 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 33404-78-3 |
|---|---|
| Molecular Formula | C9H20N4O4 |
| Molecular Weight | 248.28 g/mol |
| IUPAC Name | 2-[[[(3R,5R)-3,6-diamino-5-hydroxyhexanoyl]amino]-methylamino]acetic acid |
| Standard InChI | InChI=1S/C9H20N4O4/c1-13(5-9(16)17)12-8(15)3-6(11)2-7(14)4-10/h6-7,14H,2-5,10-11H2,1H3,(H,12,15)(H,16,17)/t6-,7-/m1/s1 |
| Standard InChI Key | IKHFJPZQZVMLRH-RNFRBKRXSA-N |
| Isomeric SMILES | CN(CC(=O)O)NC(=O)C[C@@H](C[C@H](CN)O)N |
| SMILES | CN(CC(=O)O)NC(=O)CC(CC(CN)O)N |
| Canonical SMILES | CN(CC(=O)O)NC(=O)CC(CC(CN)O)N |
| Appearance | Solid powder |
Introduction
Discovery and Chemical Structure
Isolation and Early Characterization
Negamycin was first isolated in 1965 from the fermentation broth of Streptomyces parvulus Tü 3008, with initial studies identifying its activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa . Early structural elucidation revealed a unique pseudodipeptide framework comprising a β-amino acid residue linked to a hydroxylated diaminohexanoic acid moiety (Figure 1) .
Molecular Properties
The compound’s molecular formula is C₉H₂₀N₄O₄, with a molecular weight of 248.28 g/mol (Table 1) . Its stereochemistry includes two chiral centers in the (3R,5R) configuration, critical for ribosomal binding and antibacterial activity .
Table 1: Chemical and Physical Properties of Negamycin
| Property | Value |
|---|---|
| Molecular Formula | C₉H₂₀N₄O₄ |
| Molecular Weight | 248.28 g/mol |
| CAS Registry Number | 33404-78-3 |
| Solubility | Water-soluble |
| Key Functional Groups | β-amino acid, hydroxyl group |
Mechanism of Antibacterial Action
Ribosomal Binding and Translational Interference
Negamycin binds to the 30S ribosomal subunit at helix 34 of the 16S rRNA, a region overlapping with the tetracycline binding site . High-resolution crystallography (3.1 Å) shows that negamycin stabilizes near-cognate tRNA in the A-site during the initial selection phase, leading to miscoding (Figure 2) . Single-molecule FRET studies demonstrate that this interaction increases the residency time of noncognate tRNAs by 300%, compared to cognate pairs .
Dual Effects on Initiation and Elongation
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Miscoding: Promotes misincorporation of amino acids at a rate of 1 error per 200 codons .
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Translocation Inhibition: Stabilizes polysomes by halting ribosome movement along mRNA .
Antibacterial Spectrum and Pharmacodynamics
Activity Against Gram-Negative Pathogens
Negamycin exhibits potent activity against Enterobacteriaceae, with MIC values ranging from 2–8 μg/mL in nutrient-rich media (Table 2) . Its efficacy against P. aeruginosa (MIC = 16 μg/mL) surpasses many tetracycline derivatives, likely due to its unique uptake mechanisms .
Table 2: Minimum Inhibitory Concentrations (MIC) of Negamycin
| Bacterial Strain | MIC (μg/mL) in M9 Medium | MIC (μg/mL) in LB Medium |
|---|---|---|
| E. coli K12 | 2 | 8 |
| P. aeruginosa PAO1 | 16 | 32 |
| S. aureus ATCC 25923 | 8 | 16 |
Calcium-Dependent Potentiation
The addition of 2.5 mM calcium chloride enhances negamycin’s activity 4-fold against E. coli, forming a negamycin-calcium complex that improves membrane interaction . This phenomenon explains its superior performance in blood-like conditions compared to standard laboratory media.
Pharmacokinetics and Bacterial Uptake
Dual Transport Pathways
Negamycin employs both active and passive uptake mechanisms (Figure 3):
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Active Transport: Primarily via the dipeptide permease (Dpp) ABC transporter, with ΔdppA mutants showing 4-fold reduced susceptibility .
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Passive Diffusion: Facilitated by membrane potential (Δψ), with uptake decreasing by 60% under anaerobic conditions .
pH and Redox Dependence
Uptake efficiency declines sharply below pH 6.5 due to protonation of negamycin’s amino groups, reducing membrane permeability . Conversely, alkaline conditions (pH 8.0) enhance uptake by 40% in P. aeruginosa .
Resistance Mechanisms and Clinical Considerations
Target-Site Mutations
Single nucleotide polymorphisms in 16S rRNA (e.g., C1192U) confer 8-fold resistance by reducing negamycin-ribosome binding affinity . These mutations occur in <0.1% of clinical isolates, suggesting low spontaneous resistance rates .
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